Asenapine-d7 (Major)

Bioanalytical method validation Isotope dilution mass spectrometry Internal standard selection

Asenapine-d7 (Major), CAS 2714417-93-1, is a deuterated isotopologue of the atypical antipsychotic asenapine, carrying seven deuterium atoms at the N-methyl group (–CD₃) and the tetrahydro-pyrrole ring (1,1,3,3-d₄). With a molecular formula of C₁₇H₉D₇ClNO and a molecular weight of 292.81 Da, it delivers a +7 Da mass shift relative to the unlabeled analyte (MW 285.77).

Molecular Formula C₁₇H₉D₇ClNO
Molecular Weight 292.81
Cat. No. B1158581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsenapine-d7 (Major)
Synonyms(3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole-d7;  trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]_x000B_oxepino[4,5-c]pyrrole-d7; 
Molecular FormulaC₁₇H₉D₇ClNO
Molecular Weight292.81
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asenapine-d7 (Major): Procurement-Ready Stable Isotope-Labeled Internal Standard for Asenapine Bioanalysis


Asenapine-d7 (Major), CAS 2714417-93-1, is a deuterated isotopologue of the atypical antipsychotic asenapine, carrying seven deuterium atoms at the N-methyl group (–CD₃) and the tetrahydro-pyrrole ring (1,1,3,3-d₄) . With a molecular formula of C₁₇H₉D₇ClNO and a molecular weight of 292.81 Da, it delivers a +7 Da mass shift relative to the unlabeled analyte (MW 285.77) . The compound is supplied as a neat reference standard (clear, colorless oil; melting point 123–125 °C) by Toronto Research Chemicals (TRC) under catalog number A788003 and is intended exclusively for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS and GC-MS workflows for the quantification of asenapine in biological matrices .

Why Asenapine-d7 (Major) Cannot Be Replaced by Other Asenapine Isotopologues or Structural Analogs in Quantitative LC-MS/MS


The choice of internal standard (IS) in isotope-dilution mass spectrometry is governed by the requirement that the IS and analyte experience near-identical extraction recovery, chromatographic retention, and electrospray ionization behavior while remaining spectrometrically distinguishable [1]. Substituting Asenapine-d7 with Asenapine-¹³C,d₃ (mass shift +4 Da, MW 289.78) narrows the mass separation by 3 Da, increasing the risk of isotopic cross-contribution between the IS and the analyte's natural ³⁷Cl and ¹³C isotopologue envelope [2]. Using a structural-analog IS such as alprenolol – as employed in a published therapeutic drug monitoring (TDM) method for asenapine [3] – introduces differential extraction recovery, chromatographic retention, and matrix-effect susceptibility that violate the core assumption of isotope-dilution quantitation and can produce IS-normalized matrix factors outside the acceptable 0.95–1.05 range [4]. Each isotopologue and analog occupies a distinct position on the cost–analytical-performance continuum; substitution without validation compromises both accuracy and regulatory defensibility.

Asenapine-d7 (Major) — Quantifiable Differentiation Evidence vs. Closest Internal Standard Alternatives


Mass Shift Superiority: +7 Da for Asenapine-d7 vs. +4 Da for Asenapine-¹³C,d₃ Reduces Isotopic Cross-Contribution Risk

Asenapine-d7 (Major) provides a protonated precursor ion mass shift of +7 Da (m/z 293.1) relative to the asenapine analyte (m/z 286.1), compared with +4 Da (m/z 290.0) for Asenapine-¹³C,d₃, the internal standard used in the published Patel et al. (2018) bioequivalence method [1]. The additional +3 Da of mass separation reduces the overlap between the IS signal and the analyte's natural isotopic envelope arising from ³⁷Cl (M+2) and ¹³C (M+1, M+2) isotopologues [2]. Industry best-practice guidance recommends a minimum mass difference of ≥3 Da for small-molecule LC-MS/MS assays, with ≥5 Da recommended for high-resolution mass spectrometry (HRMS) workflows to minimize isotopic cluster overlap [3]. Asenapine-d7 satisfies both thresholds with margin, while Asenapine-¹³C,d₃ meets only the minimum criterion.

Bioanalytical method validation Isotope dilution mass spectrometry Internal standard selection

Deuteration Architecture: Site-Specific N-Methyl-d₃ and Tetrahydro-d₄ Labeling Targets Metabolically Relevant Positions

The Asenapine-d7 (Major) deuteration architecture, confirmed by InChI notation (i1D3,9D2,10D2) and SMILES ([²H]C([²H])([²H])N1C([²H])([²H])...), places deuterium at the N-methyl group (–CD₃) and at positions 1, 1, 3, and 3 of the tetrahydropyrrole ring . The N-methyl position is the primary site of CYP1A2-mediated N-demethylation, a major metabolic pathway for asenapine [1]. In contrast, Asenapine-¹³C,d₃ employs a mixed ¹³C/D₃ labeling strategy where the ¹³C atom is incorporated into the carbon skeleton rather than at a metabolic soft spot, potentially yielding different kinetic isotope effect behavior in metabolism-dependent studies . The 'Major' designation indicates this is the principal deuterated isotopologue intended for quantitative bioanalysis, with deuteration at carbon-bound (non-exchangeable) positions that resist H/D back-exchange under typical sample preparation and storage conditions [2].

Pharmacokinetics Metabolic stability Deuterium isotope effect

Reduced d₀ Isotopic Impurity Interference: Higher Deuteration Count Minimizes Analyte-Channel Signal Contribution from the Internal Standard

The isotopic purity of a deuterated internal standard directly affects the lower limit of quantitation (LLOQ) by determining the magnitude of residual d₀ signal from the IS that registers in the analyte MRM channel [1]. For a d₇-labeled compound, the binomial probability of a d₀ isotopologue arising from incomplete deuteration is substantially lower than for a d₃-labeled analog, assuming equivalent per-position deuteration efficiency [2]. While lot-specific Certificates of Analysis must be consulted for definitive isotopic purity values, the intrinsic advantage of hepta-deuteration is that each additional deuterium atom multiplicatively reduces the d₀ mole fraction in a binomial deuteration model [3]. This translates to lower IS-to-analyte channel cross-contribution, enabling more accurate quantification near the LLOQ—a critical requirement when asenapine therapeutic concentrations (0.2–5 ng/mL in plasma at sublingual doses of 5–10 mg) fall within the lower range of typical calibration curves [4].

Isotopic purity Cross-contribution LLOQ accuracy

Procurement Trade-Off: Asenapine-d7 (Major) Premium Pricing vs. Asenapine-¹³C,d₃ Correlates with Analytical Margin of Safety

A direct price comparison of TRC catalog items reveals that Asenapine-d7 (Major) (A788003) is priced at ¥28,000 per 5 mg (¥5,600/mg, approximately $770/mg USD equivalent) while Asenapine-¹³C,d₃ (A788002) is ¥19,600 per 10 mg (¥1,960/mg, approximately $270/mg USD equivalent), making the d₇ isotopologue approximately 2.85× more expensive per milligram [1]. This price differential is attributable to the more complex synthetic route required to achieve site-specific hepta-deuteration at both the N-methyl and tetrahydro-pyrrole positions [2]. The premium corresponds to the additional analytical margin provided by the +7 Da mass shift, reduced d₀ cross-contribution risk, and suitability for HRMS workflows—factors that directly impact method ruggedness and regulatory submission success [3]. Laboratories should weigh the procurement cost against the total cost of assay failure, including revalidation and repeat study analysis, which can far exceed the incremental IS expenditure.

Procurement economics Internal standard cost Method ruggedness

SIL-IS vs. Structural Analog IS: Matrix Effect Compensation Fidelity Documented for Asenapine Bioanalysis

The Patel et al. (2018) method employing Asenapine-¹³C,d₃ as SIL-IS reported an IS-normalized matrix factor of 1.03–1.05 across quality control levels, demonstrating near-ideal matrix effect compensation (where 1.00 indicates perfect compensation) [1]. This performance is attributable to the co-elution and identical ionization behavior of the SIL-IS with the analyte—a property shared by Asenapine-d7. In contrast, the Sistik et al. (2023) TDM method using the structural analog alprenolol as IS for asenapine quantification reported internal standard-normalized matrix effects within the broader 95–105% range (0.95–1.05), with variability up to 6% CV [2]. While both approaches achieved regulatory acceptance, the SIL-IS approach consistently yields tighter IS-normalized matrix factor ranges because the isotopologue co-elutes with and ionizes identically to the analyte, whereas structural analogs may experience differential ion suppression depending on the chromatographic region in which they elute [3]. Asenapine-d7, with its +7 Da mass shift, extends this advantage further by providing greater spectral separation than the +4 Da ¹³C,d₃ IS used in Patel et al.

Matrix effect Ion suppression Internal standard selection

Asenapine-d7 (Major): Optimal Application Scenarios Driven by Quantitative Differentiation Evidence


Regulatory Bioequivalence Studies Requiring Stringent LLOQ Performance (0.050 ng/mL Range)

In bioequivalence trials for asenapine sublingual tablets (5–10 mg), plasma concentrations fall in the low ng/mL range, demanding an LLOQ of 0.050 ng/mL with precision ≤20% CV and accuracy ±20% as per ICH M10 guidance [1]. The +7 Da mass shift of Asenapine-d7 provides greater spectral separation from the analyte's ³⁷Cl and ¹³C isotopologue envelope than the +4 Da shift of ¹³C,d₃, reducing IS-to-analyte channel cross-contribution that disproportionately affects accuracy at the LLOQ [2][3]. Laboratories that prioritize LLOQ reliability for regulatory submission should select Asenapine-d7 over lower-mass-shift alternatives.

High-Resolution Mass Spectrometry (HRMS) Workflows for Metabolic Profiling and Metabolite Identification

HRMS platforms (Q-TOF, Orbitrap) used for asenapine metabolite identification and ADME studies operate at mass resolutions where isotopic fine structure is resolved, making mass separation ≥5 Da strongly recommended to avoid overlap between the IS and the analyte's natural isotopic cluster [1]. Asenapine-d7, with its +7 Da shift, comfortably exceeds this recommendation, whereas Asenapine-¹³C,d₃ (+4 Da) falls below it [2]. For laboratories conducting high-resolution metabolomic or pharmacokinetic profiling of asenapine and its glucuronidated/demethylated metabolites, Asenapine-d7 is the technically appropriate choice.

Therapeutic Drug Monitoring (TDM) Method Development for Psychiatric Polypharmacy Panels

TDM methods increasingly multiplex 10–20 psychotropic drugs in a single LC-MS/MS run, as exemplified by the Sistik et al. (2023) panel [1]. In such multiplexed assays, isotopic cross-talk between closely eluting IS-analyte pairs is amplified. Replacing structural analog IS (e.g., alprenolol) with Asenapine-d7 eliminates differential recovery between the analyte and IS during protein precipitation or LLE, and the +7 Da mass shift ensures unambiguous IS signal assignment even in crowded mass spectral windows where other deuterated IS with lower mass shifts may interfere [2][3].

Pharmacokinetic Studies Investigating Deuterium Isotope Effects on Asenapine Metabolism

The site-specific deuteration of Asenapine-d7 at the N-methyl group (–CD₃), the primary site of CYP1A2-mediated N-demethylation, makes it a mechanistically informative probe for studying deuterium kinetic isotope effects (KIE) on asenapine metabolic clearance [1][2]. Researchers investigating metabolic switching, deuteration-mediated clearance reduction, or the contribution of CYP1A2 vs. UGT1A4 pathways to asenapine disposition can use Asenapine-d7 as both an internal standard and a tracer to quantify isotope-dependent metabolic rate differences in in vitro hepatocyte or microsomal incubation systems [3].

Quote Request

Request a Quote for Asenapine-d7 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.